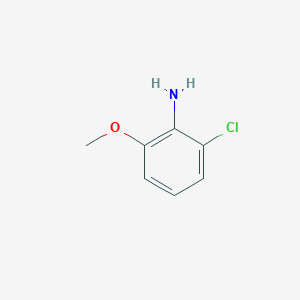

2-Chloro-6-methoxyaniline

Description

Properties

IUPAC Name |

2-chloro-6-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZKSJHQUIRBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438475 | |

| Record name | 2-Chloro-6-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158966-62-2 | |

| Record name | 2-Chloro-6-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chloro-6-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Chloro-6-methoxyaniline. Due to a scarcity of published experimental data for this specific isomer, this document also includes comparative data for structurally related compounds to offer a predictive context for its behavior. The guide details generalized experimental protocols for determining key physical characteristics and includes a representative workflow for the synthesis and purification of similar aniline derivatives.

Core Physical Properties

Comparative Data of Related Isomers and Analogs

The following table summarizes the physical properties of various chloro-methoxyaniline and chloro-methylaniline isomers. This data is presented for comparative purposes to infer potential properties of this compound.

| Property | 2-Chloro-5-methoxyaniline[1][2] | 2-Chloro-4-methoxyaniline[3] | 3-Chloro-2-methoxyaniline[4] | 5-Chloro-2-methoxyaniline[5][6] | 2-Chloro-6-methylaniline[7] | 2-Methoxyaniline[8][9][10][11] |

| Molecular Formula | C₇H₈ClNO[1] | C₇H₈ClNO[3] | C₇H₈ClNO[4] | C₇H₈ClNO[5] | C₇H₈ClN[7] | C₇H₉NO[8][11] |

| Molecular Weight | 157.60 g/mol [1] | 157.60 g/mol [3] | 157.60 g/mol [4] | 157.60 g/mol [5] | 141.60 g/mol [7] | 123.15 g/mol [11] |

| Melting Point | 23-27 °C[1] | - | - | 81-83 °C[6] | - | 3-6 °C[8] |

| Boiling Point | 135-137 °C @ 12 mmHg[2] | - | - | - | - | 225 °C[8][11] |

| Density | 1.261 g/mL at 25 °C[1] | - | - | - | - | 1.092 g/mL[8] |

| Refractive Index | n20/D 1.588[1] | - | - | - | - | 1.573-1.575[8] |

| CAS Number | 2401-24-3[1] | 29242-84-0[3] | 51114-68-2[4] | 95-03-4[5] | 87-63-8[7] | 90-04-0[11] |

Note: The absence of a value indicates that the data was not found in the searched literature.

Spectral Data

While a comprehensive set of experimental spectra for this compound is not available, spectral information for related compounds can be found in various databases. For instance, ¹H NMR, ¹³C NMR, and IR spectra for isomers like 2-Chloro-5-methoxyaniline and 2-Chloro-6-methylaniline are available and can serve as a reference for spectral interpretation.[12][13]

Experimental Protocols

The following sections describe generalized, standard laboratory procedures for the determination of key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube, sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is increased rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range. A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is a characteristic physical property of a liquid.

Methodology (Thiele Tube Method):

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for purification, reaction setup, and formulation.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are chosen.

-

Procedure: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed in a test tube. A measured volume of the solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated at a constant temperature. The solubility is observed and can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by adding solvent until the solid completely dissolves.

Mandatory Visualization

Representative Synthetic Workflow

Caption: A generalized workflow for the synthesis and purification of a substituted aniline.

Conclusion

This technical guide consolidates the available information on the physical properties of this compound. The provided comparative data for related isomers offers a valuable framework for estimating its physical characteristics in the absence of direct experimental findings. The detailed experimental protocols supply researchers with the necessary methodologies to determine these properties in a laboratory setting. The visualized workflow provides a clear, logical representation of a typical synthetic and purification process for this class of compounds. Further experimental investigation is warranted to definitively establish the physical and chemical profile of this compound.

References

- 1. 2-Chloro-5-methoxyaniline 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-Chloro-4-methoxyaniline | C7H8ClNO | CID 407432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]

- 7. 2-Chloro-6-methylaniline | C7H8ClN | CID 6897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-methoxyaniline [stenutz.eu]

- 10. 2-methoxyaniline [chemister.ru]

- 11. o-Anisidine - Wikipedia [en.wikipedia.org]

- 12. 6-Chloro-m-anisidine | C7H8ClNO | CID 75460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Page loading... [guidechem.com]

- 15. benchchem.com [benchchem.com]

- 16. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 17. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Chloro-6-methoxyaniline: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for 2-Chloro-6-methoxyaniline. Due to the limited availability of experimental data for this specific isomer, this guide combines confirmed structural information with generalized experimental protocols and predicted physicochemical properties to serve as a valuable resource for researchers.

Chemical Identity and Structure

This compound, with the molecular formula C₇H₈ClNO, is an aromatic organic compound.[1][2] Its structure consists of a benzene ring substituted with a chlorine atom, a methoxy group, and an amino group at positions 2, 6, and 1, respectively.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 32595-57-6 |

| PubChem CID | 10351938[1][2] |

| Molecular Formula | C₇H₈ClNO[1] |

| Molecular Weight | 157.60 g/mol |

| InChI Key | SEZKSJHQUIRBCN-UHFFFAOYSA-N[1] |

| SMILES | COC1=C(C(=CC=C1)Cl)N[1] |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Melting Point | Not available | Data for the isomer 2-Chloro-5-methoxyaniline is 23-27 °C. |

| Boiling Point | Not available | Data for the isomer 2-Chloro-5-methoxyaniline is 135-137 °C at 12 mmHg. |

| Density | Not available | Data for the isomer 2-Chloro-5-methoxyaniline is 1.261 g/mL at 25 °C. |

| Solubility | Not available | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. |

| pKa | Not available | - |

| LogP | 2.1 | Predicted |

Synthesis Protocols

A specific, validated synthesis protocol for this compound is not widely published. However, a general and common method for the synthesis of chloro-methoxy anilines involves the reduction of the corresponding nitro compound.

General Synthesis Workflow

References

Spectroscopic Data for 2-Chloro-6-methoxyaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-6-methoxyaniline. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are derived from computational models and analysis of structurally related molecules. Experimental verification is recommended for confirmation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.2 | Multiplet | 3H | Aromatic protons (H-3, H-4, H-5) |

| ~ 4.0 (broad) | Singlet | 2H | Amine protons (-NH₂) |

| ~ 3.9 | Singlet | 3H | Methoxy protons (-OCH₃) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 | C-6 (bearing -OCH₃) |

| ~ 145 | C-1 (bearing -NH₂) |

| ~ 125 - 130 | Aromatic carbons |

| ~ 115 - 120 | Aromatic carbons |

| ~ 110 | C-2 (bearing -Cl) |

| ~ 56 | Methoxy carbon (-OCH₃) |

Solvent: CDCl₃, Proton Decoupled

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Doublet | N-H stretch (asymmetric and symmetric) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1620 - 1580 | Strong | N-H bend and Aromatic C=C stretch |

| 1500 - 1400 | Strong | Aromatic C=C stretch |

| 1250 - 1200 | Strong | C-O stretch (aryl ether) |

| 1100 - 1000 | Strong | C-N stretch |

| 800 - 700 | Strong | C-Cl stretch |

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 157/159 | High | Molecular ion [M]⁺ (³⁵Cl/³⁷Cl isotopes) |

| 142/144 | Moderate | [M - CH₃]⁺ |

| 114 | Moderate | [M - CH₃ - CO]⁺ or [M - Cl - NH₂]⁺ |

| 78 | Moderate | [C₆H₄N]⁺ |

Ionization Mode: Electron Ionization (EI) at 70 eV

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

The data is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Data Acquisition:

-

For EI, use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight and fragment ions (e.g., m/z 50-300).

-

The resulting mass spectrum will show the mass-to-charge ratio (m/z) of the parent ion and its fragments.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to 2-Chloro-6-methoxyaniline (CAS Number 158966-62-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-methoxyaniline, a substituted aniline of interest in organic synthesis and medicinal chemistry. Due to the limited availability of in-depth technical data for this specific compound in publicly accessible literature, this guide presents the currently available physical and chemical properties. To provide context and practical utility for researchers, this document also includes a detailed examination of the closely related and well-documented analogue, 2-Chloro-6-methylaniline. This includes its significant role as a key intermediate in the synthesis of the targeted cancer therapeutic, Dasatinib, complete with a detailed experimental protocol for its synthesis and an overview of the signaling pathway inhibited by the final drug product. This comparative approach aims to offer valuable insights into the potential applications and synthetic strategies that may be relevant to this compound.

Physicochemical Properties of this compound

While detailed experimental studies on this compound are not widely published, its basic physicochemical properties have been reported by various chemical suppliers and databases.[1][2] These are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 158966-62-2 | [1][2] |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| Synonyms | 2-chloro-6-methoxybenzenamine | [1] |

| Appearance | Data not available | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available |

Synthesis and Reactivity

Synthesis of this compound

Caption: Plausible synthetic workflow for this compound.

Potential Reactivity

The reactivity of this compound is dictated by its functional groups: the aniline amine, the chloro substituent, and the methoxy group on the aromatic ring. The diagram below illustrates the potential reaction sites and types of transformations this molecule could undergo.

Caption: Potential reactivity pathways of this compound.

Biological Activity and Applications in Drug Development

There is no specific information available in the public domain regarding the biological activity of this compound or its direct application in drug development.

Comparative Analysis: The Case of 2-Chloro-6-methylaniline

In contrast to the limited data on this compound, its methyl analogue, 2-Chloro-6-methylaniline (CAS 87-63-8), is a well-documented and crucial intermediate in the pharmaceutical industry.[3][4][5]

Role in the Synthesis of Dasatinib

2-Chloro-6-methylaniline is a key starting material in the synthesis of Dasatinib, a potent kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[3][4] Its specific structure is integral to the construction of the final active pharmaceutical ingredient.[4]

Experimental Protocol for the Synthesis of 2-Chloro-6-methylaniline

A patented method for the synthesis of 2-Chloro-6-methylaniline involves a one-pot reaction from 3-chloro-5-methyl-4-nitroaniline.[6][7]

Materials:

-

3-chloro-5-methyl-4-nitroaniline

-

Sulfuric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Hypophosphorous acid (50% aqueous solution)

-

Iron powder

-

Water

-

Dichloromethane

Procedure:

-

In a suitable reaction vessel, 3-chloro-5-methyl-4-nitroaniline is suspended in water and sulfuric acid at 0-5 °C.

-

A solution of sodium nitrite in water is added slowly, maintaining the temperature between 0-5 °C to facilitate the diazotization reaction.

-

Hypophosphorous acid is then added, and the reaction is stirred at 0-5 °C to reduce the diazonium salt.

-

The temperature is then raised to 85-95 °C, and iron powder is added portion-wise to reduce the nitro group.

-

The reaction mixture is filtered while hot, and the filtrate is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 2-Chloro-6-methylaniline.

Caption: One-pot synthesis workflow for 2-Chloro-6-methylaniline.

Signaling Pathway of Dasatinib

Dasatinib functions by inhibiting multiple tyrosine kinases, most notably BCR-ABL, the fusion protein that drives the proliferation of cancer cells in chronic myelogenous leukemia. It also inhibits other kinases such as SRC family kinases, c-KIT, and PDGFR.

References

- 1. This compound | C7H8ClNO | CID 10351938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 158966-62-2 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 6. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

An In-Depth Technical Guide to 2-Chloro-6-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical intermediate 2-Chloro-6-methoxyaniline (CAS No. 158966-62-2). Due to its status as a relatively uncommon reagent, publicly available data is limited. This document collates the available information on its properties, synthesis, and safety, supplemented with data from closely related structural analogs to provide a contextual framework for its potential applications in research and development.

Chemical Identity and Properties

This compound is a substituted aniline derivative. Its structure features a benzene ring with chloro, methoxy, and amino substituents at positions 2, 6, and 1, respectively.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 2-Chloro-3-methoxyaniline | 2-Chloro-5-methoxyaniline |

| CAS Number | 158966-62-2[1] | 113206-03-4 | 2401-24-3 |

| Molecular Formula | C₇H₈ClNO[2] | C₇H₈ClNO | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol [2] | 157.60 g/mol | 157.60 g/mol |

| Physical Form | Liquid[3] | Yellow Oil[4] | Solid |

| Boiling Point | No data available | No data available | 135-137 °C @ 12 mmHg |

| Melting Point | No data available | No data available | 23-27 °C |

| Density | No data available | No data available | 1.261 g/mL at 25 °C |

Note: Data for isomeric compounds are provided for comparative purposes due to the absence of publicly available, experimentally determined values for this compound.

While specific spectral data for this compound is not widely published, chemical suppliers indicate the availability of analytical data such as NMR, HPLC, and LC-MS upon request for their commercial products.[2] Spectroscopic analysis of the closely related 2-Chloro-6-methylaniline shows characteristic signals for the aromatic protons and the methyl and amino groups, which can serve as a reference for the expected spectral features of this compound.[5][6]

Synthesis and Reactivity

Hypothetical Synthetic Workflow

The diagram below illustrates a potential synthetic pathway for this compound, based on common organic chemistry transformations. This workflow is analogous to the synthesis of related compounds.

Caption: Hypothetical synthesis of this compound.

Experimental Protocol by Analogy: Synthesis of 2-Chloro-3-methoxyaniline

The following protocol for the synthesis of the isomer 2-chloro-3-methoxyaniline via nitro group reduction can serve as a methodological template.

Reaction: Reduction of 2-chloro-3-nitroanisole to 2-chloro-3-methoxyaniline.[4]

Materials:

-

2-chloro-3-nitroanisole (1.38 g, 7.36 mmol)

-

Iron powder (1.64 g, 29.4 mmol)

-

Glacial acetic acid (19 mL)

-

Acetonitrile (19 mL)

-

Water

-

Sodium carbonate (solid)

-

Dichloromethane

-

Saturated brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-chloro-3-nitroanisole in a mixture of glacial acetic acid and acetonitrile in a round-bottom flask.

-

Add iron powder to the solution.

-

Stir the reaction mixture under reflux for 3.5 hours.

-

After completion, dilute the mixture with water (70 mL) and neutralize with solid sodium carbonate.

-

Extract the product with dichloromethane (3 x 150 mL).

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude product.[4]

This protocol yielded 2-chloro-3-methoxyaniline as a yellow oil (1.2 g, 100% crude yield), which was used in subsequent steps without further purification.[4]

Applications in Drug Discovery and Development

While this compound itself is not widely cited as a key intermediate in major drug synthesis pathways, its structural motifs are of interest in medicinal chemistry. The combination of chloro and methoxy groups on an aniline ring can influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and protein-binding interactions.

It is important to distinguish this compound from its structural analog, 2-Chloro-6-methylaniline . The latter is a well-documented and crucial intermediate in the synthesis of the tyrosine kinase inhibitor Dasatinib , which is used in cancer therapy.[7][8] Numerous patents and publications detail the use of 2-Chloro-6-methylaniline in the amide coupling step to form the final drug substance.

The potential utility of this compound would likely be in the synthesis of novel pharmacophores where the methoxy group is desired over a methyl group for reasons of electronic effects, hydrogen bond accepting capability, or to explore structure-activity relationships (SAR). Derivatives of substituted anilines, including various chloro- and methoxy- patterns, have been investigated for a range of biological activities, including anti-inflammatory and anticancer properties.[9]

Logical Relationship in Drug Intermediate Utilization

The following diagram illustrates the established role of the analogous compound, 2-Chloro-6-methylaniline, in the synthesis of Dasatinib, highlighting the type of reaction where this compound might find similar application.

Caption: Role of an aniline analog in Dasatinib synthesis.

Safety and Handling

A safety data sheet for this compound indicates that it should be handled with care in a laboratory setting.[3] While specific toxicological data is largely unavailable, general precautions for handling substituted anilines should be observed.

Table 2: Hazard Information for this compound

| Hazard Information | Description |

| GHS Pictograms | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment | Safety glasses, gloves, lab coat. Handle in a well-ventilated area or fume hood.[3] |

| Storage | Keep container tightly closed in a dry and well-ventilated place.[3] |

This information is based on a supplier safety data sheet and may not be exhaustive. Users should consult the most recent SDS before handling.

Conclusion

This compound is a chemical intermediate with potential applications in organic synthesis and drug discovery. However, a significant lack of publicly available data on its physicochemical properties, detailed synthetic protocols, and biological activity necessitates a cautious, research-oriented approach. Scientists and developers can use the information on its isomers and the structurally similar 2-Chloro-6-methylaniline as a foundation for designing experiments and exploring the potential of this compound in creating novel molecules with valuable therapeutic properties. Further research is required to fully characterize this compound and establish its utility in the pharmaceutical sciences.

References

- 1. This compound | C7H8ClNO | CID 10351938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 158966-62-2|this compound|BLD Pharm [bldpharm.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. 2-Chloro-3-methoxyaniline synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Chloro-6-methylaniline(87-63-8) 1H NMR spectrum [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 9. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-6-methoxyaniline for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a representative synthesis protocol, and potential applications of 2-Chloro-6-methoxyaniline, a key intermediate in organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

Core Compound Properties

This compound is a substituted aniline that serves as a versatile building block in the synthesis of more complex molecules. Its chemical structure, featuring a chloro, a methoxy, and an amino group on a benzene ring, offers multiple reactive sites for designing novel compounds.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| CAS Number | 158966-62-2 | |

| IUPAC Name | This compound | [1] |

| Physical Form | Liquid | |

| Purity (Typical) | ≥96% |

Synthesis of this compound: A Representative Protocol

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common and effective method for the synthesis of substituted anilines is the reduction of the corresponding nitro compound. The following protocol is a representative procedure based on the synthesis of analogous compounds, such as other chloro-methoxyanilines and 2-chloro-6-methylaniline.[2][3]

Reaction Principle:

The synthesis involves the reduction of the nitro group of a precursor, 1-chloro-2-methoxy-3-nitrobenzene, to an amine group, yielding this compound. A common reducing agent for this transformation is iron powder in the presence of an acid, such as acetic acid or hydrochloric acid.[2]

Materials and Reagents:

-

1-chloro-2-methoxy-3-nitrobenzene

-

Iron powder

-

Glacial acetic acid

-

Ethanol

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Water

-

Sodium carbonate

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-2-methoxy-3-nitrobenzene in a mixture of ethanol and glacial acetic acid.

-

Addition of Reducing Agent: To the stirred solution, add iron powder in portions. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The reaction mixture is stirred and heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the iron salts. The filtrate is then diluted with water and neutralized with a saturated solution of sodium carbonate.

-

Extraction: The aqueous solution is extracted multiple times with dichloromethane. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to obtain the final product of high purity.

Applications in Drug Discovery and Development

Substituted anilines are crucial intermediates in the pharmaceutical industry.[4][5] Analogous compounds, such as 2-chloro-6-methylaniline, are key starting materials in the synthesis of targeted cancer therapies, including the tyrosine kinase inhibitor Dasatinib.[4][6][7] The structural motifs present in this compound make it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex molecular architectures that are of interest in the development of novel therapeutic agents.[5][7]

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the synthesis of this compound and its potential application as a building block in further chemical synthesis.

References

- 1. This compound | C7H8ClNO | CID 10351938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chemicalbook.com [chemicalbook.com]

Solubility of 2-Chloro-6-methoxyaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and methodologies for determining the solubility of 2-Chloro-6-methoxyaniline in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on the theoretical considerations of solubility for this compound and presents generalized, yet detailed, experimental protocols that can be readily adapted by researchers to generate precise solubility data.

Theoretical Considerations for Solubility

The solubility of this compound in a given organic solvent is governed by its molecular structure and the principle of "like dissolves like." The molecule possesses both polar and non-polar characteristics, which dictates its interaction with different types of solvents.

-

Molecular Structure: this compound (C₇H₈ClNO) has a benzene ring core, which is non-polar. The attached functional groups—an amino group (-NH₂), a chloro group (-Cl), and a methoxy group (-OCH₃)—introduce polarity. The amino group can act as a hydrogen bond donor, while the oxygen in the methoxy group and the nitrogen in the amino group can act as hydrogen bond acceptors.

-

Solvent Polarity and Interactions:

-

Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the amino and methoxy groups of this compound, leading to favorable interactions and likely good solubility.

-

Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dichloromethane): These solvents have dipole-dipole interactions. The polar functional groups of this compound will interact with the polar regions of these solvents, suggesting moderate to good solubility.

-

Non-polar Solvents (e.g., toluene, hexanes): The non-polar benzene ring of the analyte will interact favorably with these solvents through London dispersion forces. However, the polar functional groups may limit high solubility unless the non-polar character of the solvent is dominant enough to solvate the entire molecule effectively.

-

Based on these principles, a general trend in solubility can be predicted, but experimental determination is essential for quantitative assessment.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents has not been extensively published. Researchers are encouraged to use the experimental protocols outlined in this guide to determine these values. For context, related compounds like 2-chloroaniline are known to be soluble in common organic solvents such as alcohols, ethers, and benzene.[1]

Table 1: Experimentally Determined Solubility of this compound in Select Organic Solvents at 25°C

| Organic Solvent | Molarity (mol/L) | Grams per 100 mL |

| Methanol | Data not available | Data not available |

| Ethanol | Data not available | Data not available |

| Acetone | Data not available | Data not available |

| Ethyl Acetate | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available |

| Toluene | Data not available | Data not available |

| Note: This table is intended to be populated with experimental data. The lack of available public data is noted. |

Experimental Protocols for Solubility Determination

The following sections detail a generalized protocol for determining the equilibrium solubility of this compound using the widely accepted saturate-shake-filtrate (or shake-flask) method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Saturate-Shake-Filtrate Method for Equilibrium Solubility

This method is considered the gold standard for determining the equilibrium solubility of a compound.[2][3] It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C). Agitate the mixtures for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing, which indicates that equilibrium has been reached.[2][3]

-

Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed for a period to let the excess solid settle.

-

Filtration: Carefully draw the supernatant (the saturated solution) into a syringe and pass it through a syringe filter to remove any undissolved solid particles. The first few drops of the filtrate should be discarded to prevent errors from potential adsorption of the solute onto the filter membrane.[2]

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (see Section 3.2).

Caption: Workflow for the Saturate-Shake-Filtrate Method.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with a UV detector is a common and reliable method for quantifying the concentration of aniline derivatives in solution.[4][5][6]

Instrumentation and Conditions:

-

HPLC System: An HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable.[5]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio will need to be optimized to achieve good peak shape and retention time for this compound.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution with the UV detector.

-

Injection Volume: Typically 10-20 µL.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent used for the solubility experiment.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The curve should be linear over the expected concentration range of the diluted samples.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment (Section 3.1) into the HPLC system and record the peak areas.

-

Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

Solubility Calculation: Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. tandfonline.com [tandfonline.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Technical Guide: Stability and Storage of 2-Chloro-6-methoxyaniline

An in-depth technical guide on the stability and storage conditions of 2-Chloro-6-methoxyaniline, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted aniline derivative utilized as an intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The inherent reactivity of the aromatic amine functionality, combined with the influence of its substituents, necessitates a thorough understanding of its chemical stability to ensure its quality, safety, and efficacy in research and development. This guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and a generalized protocol for its stability assessment.

Summary of Stability and Storage Data

While specific quantitative kinetic data for the degradation of this compound is not extensively published, safety data sheets (SDS) from various suppliers provide consistent qualitative information. The compound is generally considered stable under recommended storage conditions.[1][2] Key physical and chemical properties relevant to its stability are summarized below.

| Parameter | Data / Recommendation | Source(s) |

| Chemical Stability | Stable under normal and recommended storage conditions.[1][2] | [1][2] |

| Physical State | Solid.[1] | [1] |

| Storage Temperature | Store in a cool place.[1] Some suppliers recommend room temperature.[3] | [1][3] |

| Atmosphere | Store under an inert atmosphere, such as Argon, as the compound is noted to be air-sensitive.[1] Keep containers tightly closed and sealed in a dry environment.[1][3][4] | [1][3][4] |

| Light Sensitivity | The compound is light-sensitive.[1] It should be stored in the dark or in light-resistant packaging.[5] | [1][5] |

| Packaging | Must only be kept in the original, tightly sealed packaging.[1] | [1] |

| Hazardous Reactions | Hazardous polymerization will not occur.[6] Hazardous reactions are not expected under normal transport or storage conditions.[1] | [1][6] |

| Hazardous Decomposition | In case of combustion, it may emit toxic fumes including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[1][2] | [1][2] |

Incompatible Materials and Conditions to Avoid

To maintain the integrity of this compound, direct contact with the following materials and exposure to certain conditions must be strictly avoided:

-

Strong Oxidizing Agents : Can lead to vigorous, potentially hazardous reactions.[1][6]

-

Strong Acids : May react exothermically with the amine group.[1][6]

-

Acid Chlorides and Anhydrides : Incompatible with arylamines.[6]

-

Heat, Light, and Air : These conditions can promote degradation.[1]

General Protocol for Chemical Stability Assessment

Given the absence of a specific, published stability-indicating assay for this compound, the following generalized protocol, based on industry-standard practices for chemical stability testing, can be adapted.

Objective: To evaluate the intrinsic stability of this compound under various stress conditions (forced degradation) and to propose appropriate long-term storage conditions.

1. Materials and Equipment:

-

This compound (high purity reference standard and test sample)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Reagent-grade acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

Calibrated analytical balance

-

pH meter

-

Forced degradation: Temperature-controlled oven, photostability chamber, sealed reaction vials

-

Analytical instrumentation: A stability-indicating HPLC method with a UV or Mass Spectrometric (MS) detector is recommended.

2. Methodology: Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways. A concentration of 1 mg/mL of the compound in a suitable solvent is typically used.

-

Acid Hydrolysis:

-

Prepare a solution of this compound in a solvent mixture (e.g., acetonitrile/water).

-

Add 0.1 N HCl.

-

Store the solution at 60°C for 24-48 hours.

-

Withdraw samples at predetermined time points (e.g., 0, 2, 8, 24, 48 hours).

-

Neutralize the samples before HPLC analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of the compound as above.

-

Add 0.1 N NaOH.

-

Follow the same temperature and sampling procedure as for acid hydrolysis.

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound.

-

Add 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature for 24-48 hours, protected from light.

-

Withdraw and analyze samples at specified intervals.

-

-

Thermal Degradation (Solid State):

-

Place a known quantity of solid this compound in a clear glass vial.

-

Store in an oven at a high temperature (e.g., 80°C) for up to one week.

-

Observe for any physical changes (e.g., color change, melting).

-

At specified time points, dissolve a sample in a suitable solvent for HPLC analysis.

-

-

Photostability (Solid State):

-

Expose a thin layer of solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A parallel sample should be kept in the dark as a control.

-

Analyze the light-exposed and dark control samples by HPLC.

-

3. Analytical Method:

The HPLC method must be "stability-indicating," meaning it can separate the intact compound from all potential degradation products. Method development and validation should demonstrate specificity, linearity, accuracy, precision, and robustness. A diode-array detector (DAD) is useful for assessing peak purity.

4. Data Analysis:

-

Calculate the percentage of remaining this compound at each time point for all stress conditions.

-

Determine the mass balance to ensure all degradation products are accounted for.

-

Characterize major degradation products using techniques like LC-MS/MS or NMR if necessary.

Logical Workflow for Stability Assessment

The process of determining the stability and appropriate storage conditions for a chemical compound follows a logical progression from initial assessment to the final definition of handling procedures.

Caption: Workflow for Chemical Stability Program.

Conclusion

This compound is a stable compound when handled and stored correctly. The primary risks to its integrity are exposure to air, light, heat, and incompatible chemicals such as strong acids and oxidizing agents.[1] For critical applications in research and drug development, it is imperative to store the material in tightly sealed, light-resistant containers under an inert atmosphere in a cool, well-ventilated area.[1] Where long-term stability is crucial, a formal stability assessment following the generalized protocol outlined above should be conducted to establish a retest date and confirm optimal storage conditions.

References

An In-Depth Technical Guide to the Core Chemical Reactions of 2-Chloro-6-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methoxyaniline is a pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical industry for the construction of complex molecular architectures. Its unique substitution pattern, featuring a chloro, a methoxy, and an amino group on the aromatic ring, imparts distinct reactivity that enables a variety of crucial chemical transformations. This technical guide provides a comprehensive overview of the key chemical reactions involving this compound, including Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, acylation of the amino group, and diazotization followed by Sandmeyer reactions. Detailed experimental protocols, quantitative data, and mechanistic workflows are presented to serve as a valuable resource for researchers and professionals in drug development and organic synthesis.

Introduction

This compound is a key intermediate in the synthesis of a range of organic molecules, most notably in the preparation of kinase inhibitors for targeted cancer therapy. Its utility stems from the orthogonal reactivity of its functional groups, which allows for selective and sequential modifications. The electron-donating methoxy group and the electron-withdrawing chloro group influence the reactivity of the aniline moiety and the aromatic ring, making it a versatile substrate for various transformations. This guide will delve into the core reactions that form the foundation of its synthetic applications.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. This compound serves as an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organohalide and an organoboron compound. For this compound, this reaction is instrumental in introducing aryl or heteroaryl substituents.

Reaction Scheme:

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Chlorides:

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |

| 2 | This compound | 4-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | Dioxane | 110 | 24 | 80-90 |

| 3 | This compound | 3-Furylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | 75-85 |

Note: Yields are representative and can vary based on specific substrate and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene (5 mL) and water (0.5 mL).

-

Reaction: Heat the mixture to 100 °C and stir vigorously for 18 hours.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Relationship Diagram for Suzuki-Miyaura Coupling:

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing for the coupling of this compound with a wide range of amines.

Reaction Scheme:

Quantitative Data for Buchwald-Hartwig Amination of Aryl Chlorides:

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 16 | 90-98 |

| 2 | This compound | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 20 | 85-95 |

| 3 | This compound | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | THF | 80 | 24 | 80-90 |

Note: Yields are representative and can vary based on specific substrate and reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

-

Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (1.4 mmol).

-

Reagent Addition: Add this compound (1.0 mmol) and morpholine (1.2 mmol).

-

Solvent Addition: Add anhydrous toluene (5 mL).

-

Reaction: Seal the tube and heat the mixture at 100 °C for 16 hours.

-

Work-up: Cool to room temperature, dilute with ether (15 mL), and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the residue by flash chromatography on silica gel.

Logical Relationship Diagram for Buchwald-Hartwig Amination:

Acylation of the Amino Group

The amino group of this compound readily undergoes acylation with acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce a key structural motif.

Reaction Scheme:

Quantitative Data for Acylation of Anilines:

| Entry | Aniline | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | This compound | Acetyl Chloride | Pyridine | CH₂Cl₂ | 0 to RT | 2 | 95-99 |

| 2 | This compound | Benzoyl Chloride | Triethylamine | THF | 0 to RT | 3 | 90-98 |

| 3 | This compound | Acetic Anhydride | NaOAc | Acetic Acid | 100 | 1 | 92-97 |

Note: Yields are representative and can vary based on specific substrate and reaction conditions.

Experimental Protocol: Acylation of this compound with Acetyl Chloride

-

Reaction Setup: Dissolve this compound (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Reagent Addition: Cool the solution to 0 °C and add pyridine (1.2 mmol). Slowly add acetyl chloride (1.1 mmol) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Work-up: Quench the reaction with water (10 mL). Separate the organic layer and wash with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).

-

Purification: Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude amide, which can be further purified by recrystallization.

Experimental Workflow for Acylation:

Diazotization and Sandmeyer Reaction

The primary amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring via the Sandmeyer reaction.[1]

Reaction Scheme:

Quantitative Data for Sandmeyer Reactions of Anilines:

| Entry | Aniline | Reagent 1 | Reagent 2 | Product | Yield (%) |

| 1 | This compound | NaNO₂, HBr | CuBr | 1-Bromo-2-chloro-6-methoxybenzene | 70-80 |

| 2 | This compound | NaNO₂, HCl | CuCl | 1,2-Dichloro-6-methoxybenzene | 75-85 |

| 3 | This compound | NaNO₂, H₂SO₄ | CuCN | 2-Chloro-6-methoxybenzonitrile | 65-75 |

Note: Yields are representative and can vary based on specific substrate and reaction conditions.

Experimental Protocol: Diazotization and Sandmeyer Bromination of this compound

-

Diazotization: Dissolve this compound (1.0 mmol) in a mixture of HBr (48%, 3 mL) and water (2 mL) and cool to 0-5 °C. Add a solution of NaNO₂ (1.1 mmol) in water (1 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

-

Sandmeyer Reaction: In a separate flask, dissolve CuBr (1.2 mmol) in HBr (48%, 2 mL). Add the cold diazonium salt solution to the CuBr solution portion-wise.

-

Reaction: Stir the mixture at room temperature for 1 hour, then heat to 60 °C for 30 minutes.

-

Work-up: Cool the reaction mixture and extract with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with NaOH solution and brine, dry over MgSO₄, and concentrate. Purify the residue by distillation or chromatography.

Signaling Pathway for Diazotization-Sandmeyer Reaction:

Application in Multi-Step Synthesis: Synthesis of a Kinase Inhibitor Intermediate

This compound is a key starting material in the synthesis of various pharmaceuticals. One notable example is its use in the preparation of intermediates for kinase inhibitors like PF-06463922 (Lorlatinib).[2] The following workflow illustrates a potential synthetic route.

Synthetic Workflow for a Kinase Inhibitor Intermediate:

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its key chemical transformations, including palladium-catalyzed cross-coupling reactions, acylations, and diazotization-Sandmeyer sequences, provide efficient routes to a wide array of complex molecules. The detailed protocols and data presented in this guide are intended to facilitate the work of researchers and professionals in the field, enabling the continued development of novel pharmaceuticals and other advanced materials.

References

The Pivotal Role of 2-Chloro-6-methoxyaniline in Modern Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of precursors is paramount to the successful and efficient synthesis of active pharmaceutical ingredients (APIs). Among these crucial building blocks, 2-Chloro-6-methoxyaniline has emerged as a key intermediate, particularly in the development of targeted cancer therapies. Its unique structural features make it an ideal starting point for the synthesis of complex heterocyclic compounds, most notably the tyrosine kinase inhibitors Dasatinib and Bosutinib. This technical guide provides an in-depth exploration of the role of this compound in the synthesis of these life-saving drugs, complete with experimental protocols, quantitative data, and visual representations of synthetic and biological pathways.

Pharmaceutical Significance of this compound

This compound is a versatile aromatic amine that serves as a critical precursor in the synthesis of several pharmaceuticals. Its primary application lies in the construction of the core structures of Dasatinib and Bosutinib, both of which are potent inhibitors of kinases implicated in various malignancies.[1][2] The chloro and methoxy substituents on the aniline ring play a crucial role in the subsequent synthetic transformations and contribute to the final biological activity of the drug molecules.

Dasatinib , a second-generation tyrosine kinase inhibitor, is used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Bosutinib , another potent kinase inhibitor, is indicated for the treatment of CML. The synthesis of both these drugs heavily relies on the availability of high-purity this compound.

Synthesis of Key Pharmaceuticals from this compound

The following sections detail the synthetic routes to Dasatinib and Bosutinib, highlighting the central role of this compound.

Synthesis of Dasatinib

The synthesis of Dasatinib involves the coupling of this compound with a substituted thiazole carboxamide intermediate. A common synthetic pathway is outlined below.

Step 1: Synthesis of N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

To a cooled (0-5°C) solution of 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and pyridine (68 ml, 0.63 mol) in tetrahydrofuran (600 mL), 3-ethoxyacryloyl chloride (84.7 g, 0.63 mol) is added slowly while maintaining the temperature. The mixture is then warmed to 20°C and stirred for 2 hours. Hydrochloric acid (1N, 115 mL) is added at 0-10°C. The mixture is diluted with water (310 mL) and concentrated under vacuum to a thick slurry. The slurry is diluted with toluene (275 mL) and stirred for 15 minutes at 20-22°C, then for 1 hour at 0°C. The solid is collected by vacuum filtration, washed with water (2 x 75 mL), and dried to yield (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide.[2]

Step 2: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This key intermediate is synthesized from N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide, N-bromosuccinimide (NBS), and thiourea.[3]

Step 3: Synthesis of Dasatinib

2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide is coupled with 4,6-dichloro-2-methylpyrimidine. The resulting intermediate is then reacted with 1-(2-hydroxyethyl)piperazine to yield Dasatinib.[4][5] A one-pot synthesis method involves reacting 4,6-dichloro-2-methylpyrimidine, N-hydroxyethyl piperazine, and 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in the presence of an alkali and an ionic liquid.[4]

| Step | Reactants | Solvents/Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | 2-chloro-6-methylaniline, 3-ethoxyacryloyl chloride | THF, Pyridine | 0-22 | 2 | 73.6 | >99 | [2] |

| 3 (One-pot) | 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, 4,6-dichloro-2-methylpyrimidine, N-hydroxyethyl piperazine | Ionic liquid, Alkali | - | - | High | High | [4] |

| Final Product | - | - | - | - | 58.4 | 99.4 | [6] |

Synthesis of Bosutinib

The synthesis of Bosutinib involves the reaction of 2,4-dichloro-5-methoxyaniline with a quinolinecarbonitrile derivative. Note that for Bosutinib synthesis, a close structural analog, 2,4-dichloro-5-methoxyaniline, is used rather than this compound.

Step 1: Synthesis of 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile

A mixture of 2,4-dichloro-5-methoxyaniline (0.54 g, 2.80 mmol), pyridine hydrochloride (0.276 g, 2.44 mmol), and 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (0.80 g, 2.56 mmol) in 2-ethoxyethanol (10 mL) is heated at reflux for 2.5 hours.[7] The reaction mixture is then partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The organic layer is washed with water, filtered, and concentrated.[7]

Step 2: Synthesis of Bosutinib

A mixture of 7-(3-chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile (0.328 g, 0.7 mmol) and sodium iodide (0.11 g, 0.70 mmol) in N-methylpiperazine (4 mL) is heated at 80°C for 12 hours.[7] The reaction mixture is concentrated and partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The organic layer is washed with brine, dried, filtered, and concentrated to yield Bosutinib.[7]

| Step | Reactants | Solvents/Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 1 | 2,4-dichloro-5-methoxyaniline, 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | 2-ethoxyethanol, Pyridine hydrochloride | Reflux | 2.5 | - | - | [7] |

| 2 | 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile, N-methylpiperazine | Sodium iodide | 80 | 12 | - | - | [7] |

| Overall | 3-methoxy-4-hydroxybenzoic acid (starting material) | Multiple steps | - | - | 21.7 | - | |

| Overall | Acetovanillone (starting material) | Multiple steps | - | - | 18.0 | 98.9 | [8] |

Signaling Pathways and Mechanism of Action

Dasatinib and Bosutinib exert their therapeutic effects by inhibiting specific signaling pathways that are constitutively active in cancer cells, leading to uncontrolled proliferation and survival.

Dasatinib Signaling Pathway

Dasatinib is a multi-targeted kinase inhibitor that primarily targets the BCR-ABL fusion protein, the hallmark of CML.[9] It also inhibits SRC family kinases, c-KIT, EPHA2, and PDGFRβ.[9] By binding to the ATP-binding site of these kinases, Dasatinib blocks their catalytic activity, thereby inhibiting downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and STAT, which are crucial for cancer cell proliferation and survival.[10]

Caption: Dasatinib inhibits multiple tyrosine kinases, blocking key downstream signaling pathways.

Bosutinib Signaling Pathway

Bosutinib is a dual inhibitor of Src and Abl kinases.[11] Its mechanism of action involves the suppression of Src/Abl signaling, which in turn affects several downstream pathways, including PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3.[12][13] This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Caption: Bosutinib inhibits Src/Abl kinases, leading to the suppression of multiple pro-survival signaling pathways.

Experimental Workflow

The synthesis of a complex pharmaceutical like Dasatinib from this compound involves a multi-step process that requires careful control of reaction conditions and purification of intermediates.

Caption: A generalized workflow for the multi-step synthesis of Dasatinib.

Conclusion

This compound is an indispensable precursor in the synthesis of targeted anti-cancer therapies, particularly Dasatinib. The synthetic routes to these complex molecules, while challenging, are well-established and rely on the strategic use of this key intermediate. A thorough understanding of the synthetic methodologies, coupled with insights into the biological mechanisms of the final drug products, is essential for researchers and professionals in the field of drug development. The continued optimization of synthetic protocols and the exploration of new applications for this compound and its derivatives will undoubtedly contribute to the advancement of pharmaceutical sciences and the development of novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents [patents.google.com]

- 4. guidechem.com [guidechem.com]

- 5. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]

- 6. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 7. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. oncotarget.com [oncotarget.com]

2-Chloro-6-methoxyaniline: A Technical Guide to Safe Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-6-methoxyaniline is an aromatic amine, a class of compounds widely utilized as intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. Due to the known toxicological profiles of related anilines, this compound should be handled with extreme caution. The primary hazards are presumed to include acute toxicity upon ingestion, dermal contact, or inhalation, as well as potential for skin and eye irritation. Aromatic amines are also frequently associated with causing methemoglobinemia and have carcinogenic potential.[1][2] This guide provides a comprehensive overview of the presumed safety, handling, and disposal protocols for this compound to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Classification

While a definitive GHS classification for this compound is not available, the following classification is inferred from structurally similar compounds like 2-chloroaniline and various methoxyaniline isomers.[3][4][5][6][7][8]

Table 1: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 or 4 | H311: Toxic in contact with skin or H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 or 4 | H331: Toxic if inhaled or H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Carcinogenicity | Category 1B or 2 | H350: May cause cancer or H351: Suspected of causing cancer |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 or 3 | H411: Toxic to aquatic life with long lasting effects or H412: Harmful to aquatic life with long lasting effects |

Inferred Hazard Pictograms:

Signal Word: Danger

Physical and Chemical Properties

Specific experimental data for this compound is limited. The following table includes data for a closely related isomer, 2-chloro-5-methoxyaniline, to provide an estimation of its properties.[9]

Table 2: Physical and Chemical Properties of 2-Chloro-5-methoxyaniline (CAS 2401-24-3)

| Property | Value |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| Appearance | Brown - Grey low melting solid or liquid |

| Melting Point | 23 - 27 °C |

| Boiling Point | 135 - 137 °C @ 12 mmHg |

| Density | 1.261 g/mL at 25 °C |

| Flash Point | > 110 °C |

Toxicological Information

Table 3: Acute Toxicity Data for 2-Chloroaniline (CAS 95-51-2)

| Endpoint | Species | Route | Value |

| LD50 | Rat | Oral | 1016 mg/kg |

| LD50 | Mouse | Oral | 256 mg/kg |

| LD50 | Rat | Dermal | 1000 mg/kg |

| LC50 | Rat | Inhalation | 4.2 mg/L (4 hours) |

Mechanism of Toxicity: Methemoglobinemia

A primary toxic effect of many anilines is the induction of methemoglobinemia.[1][10] The proposed mechanism involves metabolic activation of the aniline in the liver and red blood cells. The amino group is oxidized to a nitroso intermediate, which can then redox cycle with hemoglobin, oxidizing the ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to cyanosis and hypoxia.

Caption: Proposed mechanism of this compound-induced methemoglobinemia.

Experimental Protocols

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound.

Caption: Mandatory Personal Protective Equipment for handling this compound.

Handling and Storage Protocol

All work with this compound must be conducted in a designated area, within a certified chemical fume hood.

Handling:

-

Preparation: Ensure the fume hood is operational and the work area is decontaminated and free of clutter.

-

Aliquoting: Carefully measure and transfer the chemical using appropriate, non-reactive tools (e.g., glass or stainless steel).

-

Heating: If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.

-

Post-Handling: Decontaminate all surfaces and equipment immediately after use. Wash hands thoroughly.

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, well-ventilated area designated for toxic and carcinogenic compounds.

-

Store away from incompatible materials such as strong oxidizing agents and acids.[4]

-

The storage area should be secured and accessible only to authorized personnel.

Accidental Release Measures

Small Spill (contained within a fume hood):

-

Ensure appropriate PPE is worn.

-

Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Large Spill (outside of a fume hood):

-

Evacuate the immediate area and alert personnel.

-

Restrict access to the spill area.

-

Contact the institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

-

Do not attempt to clean up a large spill without proper training and equipment.

Disposal Protocol

All waste containing this compound must be treated as hazardous waste. Halogenated organic waste must be segregated from non-halogenated waste streams.[11][12][13]

Caption: Workflow for the proper disposal of this compound waste.

Disposal Procedure:

-

Collection: Collect all waste, including contaminated PPE, glassware rinsates, and spill cleanup materials, in a designated, leak-proof container for halogenated organic waste.

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms.

-

Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

-

Disposal: Arrange for the disposal of the hazardous waste through the institution's EHS office. Aromatic amines may require high-temperature incineration for complete destruction.[14] Do not dispose of this chemical down the drain or in regular trash.